molecular formula C14H12N2O3 B6388428 5-(3-Acetylphenyl)-2-aminopyridine-4-carboxylic acid CAS No. 1261920-75-5

5-(3-Acetylphenyl)-2-aminopyridine-4-carboxylic acid

Cat. No.: B6388428
CAS No.: 1261920-75-5
M. Wt: 256.26 g/mol
InChI Key: XFLDAADRWYKMKK-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-2-aminopyridine-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyridine ring substituted with an amino group, a carboxylic acid group, and a phenyl ring with an acetyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylphenyl)-2-aminopyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the amino and carboxylic acid groups. The acetylphenyl group is then attached through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)-2-aminopyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Acetylphenyl)-2-aminopyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-2-aminopyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Acetylphenyl)-4-methylbenzenesulfonamide: This compound shares the acetylphenyl group but differs in the presence of a sulfonamide group instead of the pyridine ring.

    Phenylacetone: Although structurally simpler, phenylacetone contains a phenyl group attached to an acetone moiety, similar to the acetylphenyl group in the target compound.

Uniqueness

5-(3-Acetylphenyl)-2-aminopyridine-4-carboxylic acid is unique due to its combination of functional groups and the presence of both aromatic and heterocyclic structures. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(3-acetylphenyl)-2-aminopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-8(17)9-3-2-4-10(5-9)12-7-16-13(15)6-11(12)14(18)19/h2-7H,1H3,(H2,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLDAADRWYKMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687378
Record name 5-(3-Acetylphenyl)-2-aminopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-75-5
Record name 5-(3-Acetylphenyl)-2-aminopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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